molecular formula C28H35Cl3N2 B000630 Buclizine dihydrochloride CAS No. 129-74-8

Buclizine dihydrochloride

Cat. No. B000630
CAS RN: 129-74-8
M. Wt: 469.5 g/mol
InChI Key: SDBHDSZKNVDKNU-UHFFFAOYSA-N
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Description

Buclizine dihydrochloride is a chiral synthetic piperazine derivative known for its antihistaminic, anti-muscarinic, and antiemetic properties. It has been reintroduced as an appetite stimulant, especially for pediatric patients. Structural information on Buclizine and its crystalline forms, including solvates, salts, and co-crystals, is relatively scarce in literature (Bitencour et al., 2020).

Synthesis Analysis

The synthesis of Buclizine dihydrochloride and its derivatives, including cinnarizine and cyclizine, involves a four-step continuous process starting from bulk alcohols. The process utilizes HCl to synthesize intermediate chlorides with excellent yields and involves inline separation to obtain pure products. Overall isolated yields for a Buclizine derivative are reported to be 87% (Borukhova et al., 2016).

Molecular Structure Analysis

For the first time, the crystal structure of Buclizine dihydrochloride, specifically the monohydrochloride monohydrate salt (BCZHCl.H2O) and its anhydrous form (BCZHCl), was determined. These compounds crystallize in orthorhombic space groups and are classified as non-centrosymmetric achiral structures. The transition from anhydrous dihydrochloride salt to a monohydrochloride monohydrate salt raises concerns about formulation quality control (Bitencour et al., 2020).

Chemical Reactions and Properties

Buclizine dihydrochloride undergoes acid-induced degradation, leading to the formation of degradation products. A high-performance liquid chromatographic method was developed for the determination of Buclizine dihydrochloride in the presence of these degradation products, indicating the drug's stability and reaction kinetics under various conditions (Wahbi et al., 1998).

Physical Properties Analysis

The physical properties of Buclizine hydrochloride, including solubility, melting range, and spectroscopic characteristics, were detailed in a comprehensive profile. This profile also discussed the drug's analytical methods, highlighting its stability and formulation challenges (Mostafa & Al-badr, 2011).

Chemical Properties Analysis

An isocratic reversed-phase stability-indicating HPLC assay method was developed for Buclizine hydrochloride, quantifying the drug and its degradation products. This method validated the chemical stability and properties of Buclizine hydrochloride under various stress conditions, proving its robustness for quality control in bulk drugs (Dhakane & Ubale, 2009).

Scientific Research Applications

  • Antihistamine and Migraine Prevention : Buclizine hydrochloride is primarily used as a sedating antihistamine, notably for preventing motion sickness and migraines (Mostafa & Al-badr, 2011).

  • Pharmaceutical Formulation Quality Control : The crystal forms of Buclizine, particularly the monohydrochloride monohydrate salt, show promise for more stable pharmaceutical formulations compared to raw materials and other forms (Bitencourt et al., 2020).

  • Anabolic Activity : In adult rats, buclizine hydrochloride exhibits anabolic activity, counteracting the catabolic effects of prednisolone (Kulkarni et al., 1972).

  • Tranquilizing Agent : It has potential use as a tranquilizer, especially for geriatric patients with mild senile agitation and general practice patients with anxiety-tension or anxiety-depression syndromes (Settel, 1959).

  • Buccoadhesive Tablets : A formulation of buccoadhesive tablets with a 1:4 ratio of Sodium Alginate shows promise for enhancing drug bioavailability and patient compliance (Wathore, 2019).

  • Quantification in Human Serum and Dosage Formulations : RP-HPLC methods have been developed for effectively quantifying buclizine hydrochloride in human serum and pharmaceutical formulations, providing reliable quality control for both bulk drug and human serum (Arayne et al., 2006).

  • Prolonged Antihistaminic Activity : Buclizine, along with meclizine, shows prolonged antihistaminic activity and is relatively non-toxic, offering protection against histamine in animal models (P'an et al., 1954).

  • Relief of Allergic Symptoms : It effectively relieves symptoms in patients with perennial allergic rhinitis, vasomotor rhinitis, and urticaria without significant side effects (Schiller & Lowell, 1956).

  • Stability-Indicating HPLC Method : A validated HPLC assay method has been developed for buclizine hydrochloride, distinguishing it from degradation products in bulk drugs and dosage forms (Dhakane & Ubale, 2009).

  • Quantitative Analysis Using UV Spectrophotometry : A UV spectrophotometric method allows for effective quantification of buclizine hydrochloride in tablet preparations, offering simplicity, rapidity, sensitivity, precision, and accuracy (Siddiqui et al., 2009).

  • Mouth Dissolving Tablets : Mouth dissolving tablets of Buclizine HCl have been developed, demonstrating rapid disintegration and acceptable palatability for easy administration (Pathan et al., 2014).

  • Appetite Stimulant for Children : Its potential as an appetite stimulant for children is uncertain, and further large-scale clinical trials are needed before promoting its use (Chaurasia & Chandra, 2012).

  • Charge-Transfer Method for Determination : The charge-transfer method provides a simple and sensitive means for determining buclizine hydrochloride in bulk and tablets, with higher sensitivity and affordability compared to other methods (Walily et al., 1996).

  • Continuous-Flow Multistep Synthesis : A continuous-flow process efficiently generates buclizine derivatives from bulk alcohols, with excellent yields and short reaction times (Borukhova et al., 2016).

  • Spectrophotometric Determination Using Tpooo : This method is simple, sensitive, and accurate for determining buclizine in pharmaceutical formulations (Kishore & Hanumantharao, 2010).

  • UV Spectrophotometric Methods : Various chromogenic reagents allow for accurate and reproducible determination of buclizine hydrochloride (Annapurna et al., 2010).

  • High-Performance Liquid Chromatography : A method for determining buclizine dihydrochloride in tablets, especially in the presence of acid-induced degradation products, offers stability indicating properties (Wahbi et al., 1998).

  • Experimental Fibrosarcomas Study : Buclizine-induced fibrosarcomas in experimental studies show slow growth and intense peritumoral hyperemia, with survival for about three months (Spoladore et al., 1973).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-95-1 (Parent)
Record name Buclizine hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5045091
Record name Buclizine dihydrochloride
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Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buclizine hydrochloride

CAS RN

129-74-8, 163837-35-2, 163837-36-3
Record name Buclizine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine hydrochloride, (-)-
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Record name Buclizine hydrochloride, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2)
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Record name Buclizine dihydrochloride
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Record name Buclizine dihydrochloride
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Record name BUCLIZINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Bitencourt, OMMS Viana, ALM Viana… - International Journal of …, 2020 - Elsevier
… without distance restraints), giving a final model after occupancy refinement of 23% water/77% buclizine monohydrochloride and 77% hydroxide ion/23% buclizine dihydrochloride. As …
Number of citations: 8 www.sciencedirect.com
GAE Mostafa, AA Al-Badr - Profiles of Drug Substances, Excipients and …, 2011 - Elsevier
… [24] used a high-performance liquid chromatographic method for the determination of buclizine dihydrochloride in the presence of acid-induced degradation products. The kinetic of the …
Number of citations: 9 www.sciencedirect.com
KR Chhoda, SS Jadkar - 2023 - wjpr.s3.ap-south-1.amazonaws.com
… Using the solvent evaporation method, the current study aimed to create buclizine dihydrochloride transdermal films and assess physicochemical factors like thickness, weight change, …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
AA Wahbi, AF El-Walily… - Journal of Pharmacy and …, 1998 - academic.oup.com
… determination of buclizine dihydrochloride in the presence of … were obtained by refluxing buclizine dihydrochloride in 0.1M … for mixtures of buclizine dihydrochloride with its degradation …
Number of citations: 1 academic.oup.com
LL Ciaccio, SR Missan, WH McMullen… - Analytical …, 1957 - ACS Publications
… (S)], antihistaminic [buclizine dihydrochloride (1) and chlorcyclizine hydrochloride (7) ], filaricidal … Hydroxyzine dihydrochloride, meclizine dihydrochloride, and buclizine dihydrochloride …
Number of citations: 23 pubs.acs.org
GD Novack, LG Stark, SL Peterson - Journal of Pharmacology and …, 1979 - Citeseer
Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. J. Pharmacol. Exp. Ther. 208: 480-484, 1979. The anticonvulsant effects of four benzhydryl …
Number of citations: 13 citeseerx.ist.psu.edu
KD Parker, CR Fontan, PL Kirk - Analytical Chemistry, 1962 - ACS Publications
Application of gas chromatography to the separation and identification of 50 drugs commonly known as" tranquilizers” was studied. The group included phenothiazine deriva-tives, …
Number of citations: 61 pubs.acs.org
M Wilkinson - Cephalalgia, 1983 - Wiley Online Library
… In the United Kingdom one of the most popular of these is Migraleve, which combines an anti-nauseant, buclizine dihydrochloride with paracetamol, and there are many others. As a …
Number of citations: 45 onlinelibrary.wiley.com
NA Zakhari, KA Kovar - Journal of the Association of Official …, 1986 - academic.oup.com
… However, in glacial acetic acid with crystal violet indicator, the precision obtained in the titration of antazoline hydrochloride and buclizine dihydrochloride with trifluoromethyl sulfonic …
Number of citations: 6 academic.oup.com
DW Newton, WJ Murray, MW Lovell - Journal of Pharmaceutical Sciences, 1982 - Elsevier
… for generous donations of cyclizine and chlorcyclizine hydrochlorides, hydroxyzine and meclizine dihydrochlorides, and buclizine dihydrochloride, respectively. They are grateful to Mrs. …
Number of citations: 22 www.sciencedirect.com

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